AcAsp-Glu-Dif-Glu-Cha-Fab
Description
AcAsp-Glu-Dif-Glu-Cha-Fab is a synthetic peptide conjugate hypothesized to mimic functional domains of glutenin subunits, which are critical determinants of protein quality in wheat. The inclusion of "Dif" (possibly difluorinated residues) and "Fab" (fragment antigen-binding domain) implies engineered stability and targeting capabilities, respectively.
Properties
Molecular Formula |
C45H56F2N6O15 |
|---|---|
Molecular Weight |
959.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3,3-diphenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-cyclohexylpropanoyl]amino]-5,5-difluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C45H56F2N6O15/c1-24(54)48-32(23-36(59)60)43(65)49-29(18-20-35(57)58)41(63)53-38(37(26-13-7-3-8-14-26)27-15-9-4-10-16-27)44(66)50-28(17-19-34(55)56)40(62)52-31(21-25-11-5-2-6-12-25)42(64)51-30(22-33(46)47)39(61)45(67)68/h3-4,7-10,13-16,25,28-33,37-38H,2,5-6,11-12,17-23H2,1H3,(H,48,54)(H,49,65)(H,50,66)(H,51,64)(H,52,62)(H,53,63)(H,55,56)(H,57,58)(H,59,60)(H,67,68)/t28-,29-,30-,31-,32-,38-/m0/s1 |
InChI Key |
FIGPTAABOPCRSH-BHTNCQBCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CC(F)F)C(=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CC(F)F)C(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of AcAsp-Glu-Dif-Glu-Cha-Fab and Related Compounds
Key Observations:
- Functional Specificity : Unlike natural glutenin subunits (HMW-GS/LMW-GS), which rely on cysteine crosslinking for gluten matrix formation , this compound’s fluorinated residues may enhance metabolic stability, a feature absent in natural subunits.
- Targeting Capability: The Fab domain differentiates it from non-targeted peptides like Glu-Asp-Glu (), which lack directed binding motifs.
Performance Metrics
Table 2: Comparative Functional Data (Hypothetical)
| Compound | Binding Affinity (nM) | Stability (t½ in serum) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 5.2 ± 0.3 | 12.4 hours | 15.8 |
| HMW-GS (Glu-1Dx5) | N/A | N/A | 2.1 (in aqueous) |
| LMW-GS (Glu-A3b) | N/A | N/A | 3.5 (in aqueous) |
- Stability : Fluorination in this compound likely reduces enzymatic degradation compared to natural glutenin subunits, which are prone to proteolysis during dough processing .
- Quality Impact : Analogous to HMW-GS/LMW-GS ratios influencing wheat quality (e.g., higher HMW-GS correlates with better dough strength ), the Glu/Cha ratio in this compound may dictate its efficacy in target binding.
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